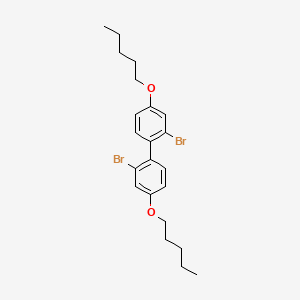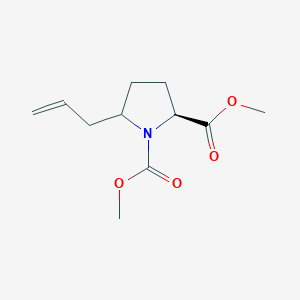![molecular formula C19H23N3O2 B14241578 Piperazine, 1-(2-ethoxyphenyl)-4-[(6-methyl-3-pyridinyl)carbonyl]- CAS No. 613660-38-1](/img/structure/B14241578.png)
Piperazine, 1-(2-ethoxyphenyl)-4-[(6-methyl-3-pyridinyl)carbonyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine, 1-(2-ethoxyphenyl)-4-[(6-methyl-3-pyridinyl)carbonyl]- is a complex organic compound that belongs to the piperazine family Piperazines are heterocyclic amines characterized by a six-membered ring containing two nitrogen atoms at opposite positions This specific compound is notable for its unique structural features, which include an ethoxyphenyl group and a methylpyridinylcarbonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of piperazine, 1-(2-ethoxyphenyl)-4-[(6-methyl-3-pyridinyl)carbonyl]- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through a diol-diamine coupling reaction catalyzed by a ruthenium (II) complex.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a palladium-catalyzed amination of aryl chlorides under aerobic conditions.
Attachment of the Methylpyridinylcarbonyl Group: The final step involves the attachment of the methylpyridinylcarbonyl group through a visible-light-promoted decarboxylative annulation protocol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening of reaction conditions to ensure maximum yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Piperazine, 1-(2-ethoxyphenyl)-4-[(6-methyl-3-pyridinyl)carbonyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the structure.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Wissenschaftliche Forschungsanwendungen
Piperazine, 1-(2-ethoxyphenyl)-4-[(6-methyl-3-pyridinyl)carbonyl]- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of piperazine, 1-(2-ethoxyphenyl)-4-[(6-methyl-3-pyridinyl)carbonyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may act as an antagonist at histamine receptors, reducing allergic responses . Additionally, its structural features allow it to interact with metal ions, forming stable complexes that can be used in catalysis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
Piperazine, 1-(2-ethoxyphenyl)-4-[(6-methyl-3-pyridinyl)carbonyl]- is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Compared to other piperazine derivatives, it offers a unique balance of hydrophobic and hydrophilic regions, making it versatile for various applications in chemistry, biology, and medicine .
Eigenschaften
CAS-Nummer |
613660-38-1 |
|---|---|
Molekularformel |
C19H23N3O2 |
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
[4-(2-ethoxyphenyl)piperazin-1-yl]-(6-methylpyridin-3-yl)methanone |
InChI |
InChI=1S/C19H23N3O2/c1-3-24-18-7-5-4-6-17(18)21-10-12-22(13-11-21)19(23)16-9-8-15(2)20-14-16/h4-9,14H,3,10-13H2,1-2H3 |
InChI-Schlüssel |
GKSHTYZMKJQCJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CN=C(C=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3R)-3-hydroxy-2-[(1S)-1-phenylethyl]-3H-isoindol-1-one](/img/structure/B14241497.png)
![1,1'-[1,4-Phenylenebis(methylene)]bis(1,4,7-triazonane)](/img/structure/B14241504.png)
![9-[4-(4-Ethenylphenyl)butyl]-9-borabicyclo[3.3.1]nonane](/img/structure/B14241508.png)
![12,14-Dimethyl-12H,14H-[1,4]benzoxazino[3,2-b]phenoxazine](/img/structure/B14241519.png)
![4-[(4-Hexylphenyl)ethynyl]-2-methyl-1-[(4-propylphenyl)ethynyl]benzene](/img/structure/B14241522.png)



![4-{[4-(Pent-1-en-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B14241543.png)

![1-Methyl-2-phenyl-2-azabicyclo[3.1.0]hexane](/img/structure/B14241554.png)
![3-[(1,2,4-Benzotriazin-3-yl)sulfanyl]prop-2-enoic acid](/img/structure/B14241557.png)

